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Compound of Interest

Compound Name: 1,3-Bis(4-aminophenoxy)benzene

Cat. No.: B160649 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

aromatic diamine 1,3-Bis(4-aminophenoxy)benzene, a key intermediate in the synthesis of

advanced polymers such as polyimides. The following sections detail its Fourier-Transform

Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectral properties, offering a

foundational dataset for its identification, characterization, and quality control in research and

development settings.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a critical technique for identifying the functional groups present in a

molecule. The FTIR spectrum of 1,3-Bis(4-aminophenoxy)benzene exhibits characteristic

absorption bands corresponding to its constituent amine, ether, and aromatic functionalities.

FTIR Spectral Data
The following table summarizes the key FTIR absorption bands for 1,3-Bis(4-
aminophenoxy)benzene.
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Wavenumber
(cm⁻¹)

Vibrational Mode Functional Group Intensity

3436
N-H stretching

(asymmetric)
Primary Amine (-NH₂) Strong

3358
N-H stretching

(symmetric)
Primary Amine (-NH₂) Strong

3040 C-H stretching Aromatic Ring Medium

1620
N-H bending

(scissoring)
Primary Amine (-NH₂) Strong

1504 C=C stretching Aromatic Ring Strong

1232
C-O-C stretching

(asymmetric)
Aryl Ether Strong

1105 C-N stretching Aromatic Amine Medium

828
C-H out-of-plane

bending

1,4-disubstituted

benzene
Strong

690, 770
C-H out-of-plane

bending

1,3-disubstituted

benzene
Strong

Experimental Protocol: FTIR Analysis
The presented FTIR data is typically acquired using the following methodology:

Instrumentation: A Fourier-Transform Infrared Spectrometer.

Sample Preparation: The solid sample of 1,3-Bis(4-aminophenoxy)benzene is finely

ground and mixed with dry potassium bromide (KBr) powder. The mixture is then pressed

into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an

Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on

the ATR crystal.

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR

crystal) is recorded. Subsequently, the sample spectrum is collected over a spectral range of
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4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule, enabling the elucidation of its precise structure.

¹H NMR Spectral Data
The ¹H NMR spectrum of 1,3-Bis(4-aminophenoxy)benzene provides information on the

chemical environment of the hydrogen atoms. The spectrum is typically recorded in a

deuterated solvent such as DMSO-d₆.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.18 t 1H H-5'

~6.77 d 4H H-2, H-6

~6.59 d 4H H-3, H-5

~6.47 d 2H H-4', H-6'

~6.20 t 1H H-2'

~4.95 s 4H -NH₂

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
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Chemical Shift (δ, ppm) Assignment

~159.2 C-1'

~145.3 C-4

~144.1 C-1

~130.4 C-5'

~121.2 C-2, C-6

~115.0 C-3, C-5

~109.9 C-4', C-6'

~105.7 C-2'

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Experimental Protocol: NMR Analysis
The following is a typical protocol for acquiring NMR spectra of 1,3-Bis(4-
aminophenoxy)benzene:

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Approximately 10-20 mg of the compound is dissolved in a deuterated

solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard,

such as tetramethylsilane (TMS), may be added.

Data Acquisition:

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good

signal-to-noise ratio.

¹³C NMR: A larger number of scans is typically required due to the lower natural

abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to

single lines for each unique carbon atom.
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Logical Workflow for Spectroscopic
Characterization
The process of spectroscopically characterizing 1,3-Bis(4-aminophenoxy)benzene can be

represented by the following workflow.

Synthesis & Purification

Spectroscopic Analysis Data Interpretation & Validation

Synthesize 1,3-Bis(4-aminophenoxy)benzene Purify by Recrystallization/Chromatography

FTIR Spectroscopy

NMR Spectroscopy

Identify Functional Groups (Amine, Ether, Aromatic)

Elucidate C-H Framework

Confirm Molecular Structure

Click to download full resolution via product page

Workflow for the spectroscopic characterization of 1,3-Bis(4-aminophenoxy)benzene.

This guide provides essential spectroscopic data and standardized protocols for the analysis of

1,3-Bis(4-aminophenoxy)benzene. These resources are intended to support researchers and

professionals in ensuring the quality and identity of this important chemical intermediate for its

various applications.

To cite this document: BenchChem. [Spectroscopic Profile of 1,3-Bis(4-
aminophenoxy)benzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b160649#spectroscopic-data-for-1-3-bis-4-
aminophenoxy-benzene-ftir-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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